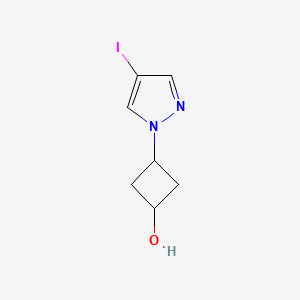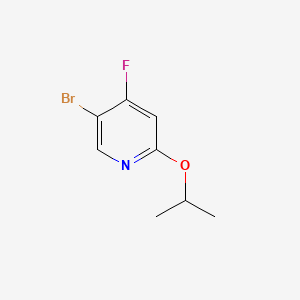
5-Bromo-8-nitro-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is an organic compound with the molecular formula C11H6BrNO3 It is a derivative of naphthalene, featuring both bromine and nitro functional groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde typically involves the bromination and nitration of naphthalenecarboxaldehyde. One common method includes the following steps:
Bromination: Naphthalenecarboxaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8-position.
Industrial Production Methods: Industrial production of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Oxidation: Potassium permanganate, water, acidic conditions.
Major Products:
Substitution: 5-Amino-8-nitro-1-naphthalenecarboxaldehyde.
Reduction: 5-Bromo-8-amino-1-naphthalenecarboxaldehyde.
Oxidation: 5-Bromo-8-nitro-1-naphthalenecarboxylic acid.
Applications De Recherche Scientifique
5-Bromo-8-nitro-1-naphthalenecarboxaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of bioactive compounds with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes and pathways, making the compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
5-Bromo-8-nitro-1,3-dioxane: Similar in having both bromine and nitro groups but differs in the core structure.
5-Bromo-8-nitroisoquinoline: Shares the bromine and nitro functionalities but has a different heterocyclic framework.
5-Bromo-8-nitro-1,4-benzodioxane: Another compound with bromine and nitro groups, differing in the benzodioxane core.
Uniqueness: 5-Bromo-8-nitro-1-naphthalenecarboxaldehyde is unique due to its naphthalene core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex organic molecules and in studies involving aromatic compounds.
Propriétés
Formule moléculaire |
C11H6BrNO3 |
|---|---|
Poids moléculaire |
280.07 g/mol |
Nom IUPAC |
5-bromo-8-nitronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H6BrNO3/c12-9-4-5-10(13(15)16)11-7(6-14)2-1-3-8(9)11/h1-6H |
Clé InChI |
PELZLDYCMWFUJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=CC=C2[N+](=O)[O-])Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[2-methyl-5-(4-methylphenyl)sulfinyloct-7-en-4-yl]carbamate](/img/structure/B13928681.png)
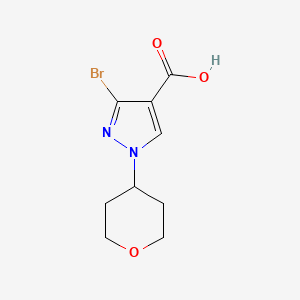


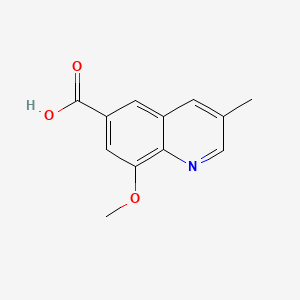
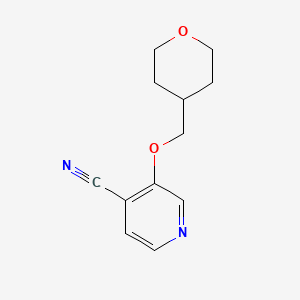
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)


